p-Anisidine hydrochloride

Catalog No.
S606119
CAS No.
20265-97-8
M.F
C7H10ClNO
M. Wt
159.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Anisidine hydrochloride

CAS Number

20265-97-8

Product Name

p-Anisidine hydrochloride

IUPAC Name

4-methoxyaniline;hydrochloride

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

InChI

InChI=1S/C7H9NO.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5H,8H2,1H3;1H

InChI Key

VQYJLACQFYZHCO-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N.Cl

solubility

less than 1 mg/mL at 70° F (NTP, 1992)

Synonyms

4-anisidine, 4-anisidine hydrochloride, 4-anisidine monoacid conjugate, 4-methoxyaniline, p-anisidine, para-anisidine

Canonical SMILES

COC1=CC=C(C=C1)[NH3+].[Cl-]

The exact mass of the compound p-Anisidine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

p-Anisidine hydrochloride (CAS 20265-97-8) is the stable, water-soluble hydrochloride salt of 4-methoxyaniline, a critical electron-rich aromatic amine. In industrial and analytical procurement, this salt form is selected over its free base counterpart due to its pre-protonated state, which fundamentally alters its solubility, stability, and reactivity profile. It serves as a foundational precursor for the synthesis of conducting polymers, specifically poly(p-anisidine) (PPA), where it acts as both monomer and built-in dopant [1]. Additionally, it is a highly selective analytical reagent used in modern Anisidine Value (AnV) assays to quantify secondary lipid oxidation, and functions as a versatile, solvent-free intermediate in the production of azo dyes and pharmaceutical compounds[2].

Substituting p-anisidine hydrochloride with the generic p-anisidine free base introduces significant handling, processing, and analytical liabilities. The free base is highly susceptible to rapid atmospheric oxidation, darkening upon exposure to air and compromising batch purity during standard benchtop handling [1]. Furthermore, the free base exhibits limited aqueous solubility (~21 g/L), forcing the use of hazardous organic solvents like isooctane or glacial acetic acid in analytical assays, which leads to severe matrix interferences and inaccurate readings in pigmented oil samples [2]. In polymer manufacturing, relying on the free base requires the external addition of strong acids (e.g., 1M HCl) to initiate doping, creating localized pH gradients that degrade the crystallinity and reproducibility of the resulting conductive polymer films[3].

Elimination of Matrix Interference in Lipid Oxidation Assays

In Anisidine Value (AnV) testing for secondary lipid oxidation, p-anisidine hydrochloride enhances reagent solubility in aqueous/buffered environments, reducing matrix interferences from lipophilic pigments. In contrast, the traditional AOCS Cd 18-90 method using the free base requires isooctane and acetic acid, which compromises accuracy in dark-colored oils due to pigment interaction at the 350 nm measurement wavelength [1].

Evidence DimensionAssay accuracy in pigmented lipid matrices
Target Compound DataHigh selectivity for aldehydes in buffered aqueous media without pigment interference
Comparator Or Baselinep-Anisidine free base (AOCS Cd 18-90 method): Accuracy compromised by pigment interactions at 350 nm
Quantified DifferenceEnables accurate photometric quantification in dark oils where the free base method fails
ConditionsColorimetric AnV assay for secondary oxidation products (aldehydes)

Allows quality control laboratories to accurately test dark or unrefined oils without complex sample prep or hazardous solvents.

Aqueous Solubility for Solvent-Free Processing

The hydrochloride salt form provides complete dissociation and high solubility in aqueous media, acting as a highly soluble acidic organic salt. Conversely, p-anisidine free base has a limited aqueous solubility of approximately 21 g/L at 20 °C, often necessitating the use of volatile organic solvents like ethanol or ether for high-concentration stock solutions [1].

Evidence DimensionAqueous solubility limit
Target Compound DataHighly soluble in water (complete dissociation)
Comparator Or Baselinep-Anisidine free base: ~21 g/L at 20 °C
Quantified DifferenceOrders of magnitude higher aqueous solubility, eliminating the need for organic co-solvents
ConditionsStandard ambient temperature and pressure (20 °C) in aqueous media

Enables procurement to support green chemistry initiatives by eliminating volatile organic solvents from synthesis and analytical workflows.

Stoichiometric Doping for Conductive Polymer Synthesis

For the synthesis of poly(p-anisidine) (PPA), using p-anisidine hydrochloride provides a built-in 1:1 molar ratio of monomer to chloride dopant. This pre-protonated state facilitates direct oxidative polymerization with ammonium persulfate without the need to add external 1M HCl, which is required when using the free base and can lead to localized pH gradients that negatively affect polymer crystallinity and morphology [1].

Evidence DimensionPolymerization medium requirements
Target Compound DataSelf-contained chloride dopant allows direct aqueous polymerization
Comparator Or Baselinep-Anisidine free base: Requires dissolution in external 1M HCl
Quantified DifferenceEliminates the variable of external acid addition, ensuring exact 1:1 monomer-to-dopant stoichiometry
ConditionsOxidative chemical polymerization using ammonium persulfate (APS)

Improves batch-to-batch reproducibility of crystallinity and electrical conductivity in the scaled manufacturing of PPA nanocomposites.

Enhanced Oxidative Stability for Extended Shelf Life

As an electron-rich aromatic amine, p-anisidine free base is highly sensitive to air oxidation, rapidly darkening from white to grey-brown upon ambient exposure, which alters its effective purity. The hydrochloride salt form stabilizes the amine group through protonation, significantly reducing the rate of spontaneous atmospheric oxidation during storage and benchtop handling [1].

Evidence DimensionAmbient oxidative stability
Target Compound DataStable crystalline powder under standard atmospheric conditions
Comparator Or Baselinep-Anisidine free base: Rapidly oxidizes and darkens upon exposure to air and light
Quantified DifferenceDramatically extends shelf life and maintains precursor purity without requiring strict inert atmosphere handling
ConditionsAmbient storage and benchtop handling

Reduces material waste and ensures consistent precursor quality, lowering the hidden costs of degraded reagent disposal.

Advanced Lipid Oxidation Testing (AnV Assays)

Because the hydrochloride salt eliminates pigment-based matrix interferences and operates effectively in aqueous/buffered environments, it is a highly effective reagent for modern, solvent-reduced Anisidine Value testing in dark or unrefined edible oils [1].

Synthesis of Poly(p-anisidine) (PPA) Nanocomposites

The pre-protonated nature of the salt provides a built-in 1:1 chloride dopant ratio, making it a highly effective precursor for the oxidative chemical polymerization of PPA. This ensures reproducible crystallinity and conductivity when manufacturing antistatic coatings or PPA/ZnO sensor blends [2].

Aqueous-Phase Green Chemistry Workflows

Due to its complete dissociation and high water solubility compared to the free base, p-anisidine hydrochloride allows procurement teams to eliminate volatile organic solvents from the synthesis of azo dyes and pharmaceutical intermediates, aligning with green manufacturing initiatives [3].

Physical Description

Grayish-black crystalline solid or brown crystals. (NTP, 1992)

Melting Point

457 °F (NTP, 1992)

UNII

7C4R75N8VG

Related CAS

104-94-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (97.5%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

20265-97-8

Wikipedia

P-anisidine hydrochloride

General Manufacturing Information

Benzenamine, 4-methoxy-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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